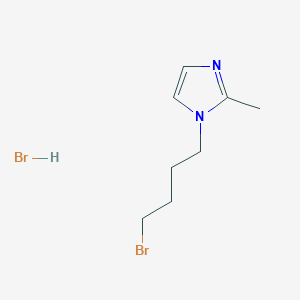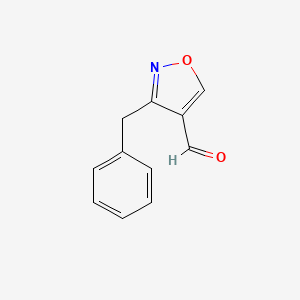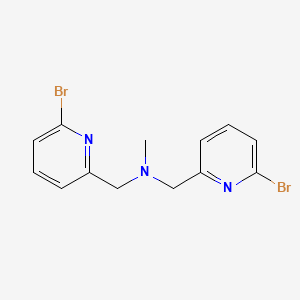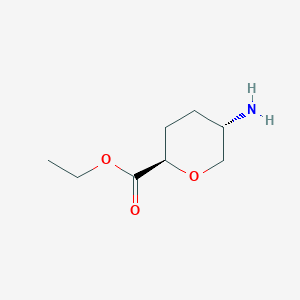
1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed knowledge of organic chemistry.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can be done through experimental studies or theoretical calculations.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Role in Imidazole Synthesis
The compound is also involved in the improved preparation of 4-imidazoleethanol (4-(2-hydroxyethyl)imidazole), a crucial intermediate for various chemical syntheses. The process starts from 2-butyne-1,4-diol, leading to the formation of 4-(2-methoxyethyl)imidazole, which upon cleavage with hydrobromic acid yields 4-(2-bromoethyl)imidazole hydrobromide. This pathway highlights the compound's utility in the synthesis of imidazole derivatives, which are important in pharmaceuticals and other industries (Bloemhoff & Kerling, 2010).
Application in Bromination Reactions
In another study, the compound was used in a Sandmeyer type reaction for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole. This reaction is notable for its use of copper(I) bromide and showcases the compound's role in facilitating the synthesis of brominated imidazole derivatives, which have applications in various chemical sectors (Lobana, Sultana, & Butcher, 2011).
Carbon Dioxide Capture
Interestingly, the compound has been part of a study involving CO2 capture. It was used to synthesize a room temperature ionic liquid incorporating a cation with an appended amine group. This ionic liquid showed the ability to react reversibly with CO2, sequestering the gas as a carbamate salt. This application is particularly relevant in the context of environmental protection and showcases the compound's potential in the development of new materials for gas capture and storage (Bates et al., 2002).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and other hazards. This information is typically available in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
This involves predicting or suggesting future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored.
I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide”, feel free to ask!
Propriétés
IUPAC Name |
1-(4-bromobutyl)-2-methylimidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2.BrH/c1-8-10-5-7-11(8)6-3-2-4-9;/h5,7H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPGQHNRUDXYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide | |
CAS RN |
1423026-05-4 | |
| Record name | 1H-Imidazole, 1-(4-bromobutyl)-2-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423026-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)

![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)